4-羟基-1H-吲哚-2-羧酸

描述

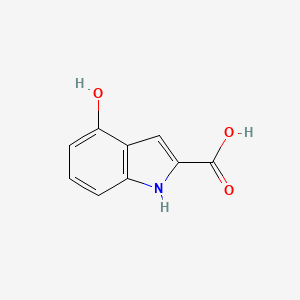

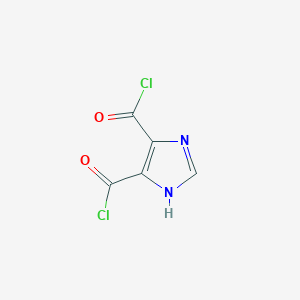

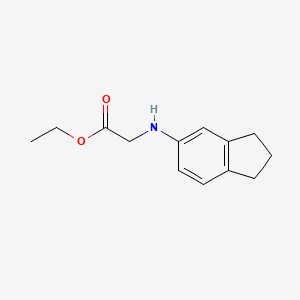

4-Hydroxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has an average mass of 177.157 Da and a monoisotopic mass of 177.042587 Da . The compound is also known by other names such as 1H-Indole-2-carboxylic acid, 4-hydroxy- .

Synthesis Analysis

The synthesis of indole derivatives has been a focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-1H-indole-2-carboxylic acid consists of a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

The binding results of indole-2-carboxylic acid derivatives revealed that all these compounds effectively bound with the active site of HIV-1 integrase, with binding energy lower than -12.9 kcal/mol .Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 511.4±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.4±3.0 kJ/mol and a flash point of 263.1±24.6 °C .科学研究应用

Application in Cancer Treatment

Specific Scientific Field

Medical and Pharmaceutical Research

Summary of the Application

Indole derivatives have been found to be biologically active compounds useful in the treatment of cancer cells . They have shown various biologically vital properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner appropriate for the specific type of cancer.

Results or Outcomes

While the specific results or outcomes would depend on the specific type of cancer and the specific indole derivative, generally speaking, these compounds have shown promise in inhibiting the growth of cancer cells .

Application as Antiviral Agents

Specific Scientific Field

Virology and Pharmaceutical Research

Summary of the Application

Certain indole derivatives have been found to possess antiviral activity . They have been used as antiviral agents against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific virus being targeted and the specific indole derivative being used. Typically, these compounds would be administered as part of a pharmaceutical formulation, in a manner appropriate for the specific viral infection.

Results or Outcomes

While the specific results or outcomes would depend on the specific virus and the specific indole derivative, generally speaking, these compounds have shown promise in inhibiting viral replication .

Application as Histamine H3 Antagonists

Specific Scientific Field

Summary of the Application

Indole derivatives have been used as reactants for the preparation of substituted indole derivatives as histamine H3 antagonists .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific indole derivative being used. Typically, these compounds would be synthesized in a laboratory setting and then tested for their ability to act as histamine H3 antagonists .

Results or Outcomes

While the specific results or outcomes would depend on the specific indole derivative, generally speaking, these compounds have shown promise as histamine H3 antagonists .

Application as Inhibitors of Human Reticulocyte 15-lipoxygenase-1

Specific Scientific Field

Biochemistry and Pharmaceutical Research

Summary of the Application

Indole derivatives have been used as reactants for the preparation of potent and selective inhibitors of human reticulocyte 15-lipoxygenase-1 .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific indole derivative being used. Typically, these compounds would be synthesized in a laboratory setting and then tested for their ability to inhibit human reticulocyte 15-lipoxygenase-1 .

Results or Outcomes

While the specific results or outcomes would depend on the specific indole derivative, generally speaking, these compounds have shown promise as inhibitors of human reticulocyte 15-lipoxygenase-1 .

安全和危害

未来方向

Indole and its derivatives play an important role in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The spread of antimicrobial resistance becomes a threat to both humans and animals . Therefore, the synthesis of new indole derivatives, including 4-Hydroxy-1H-indole-2-carboxylic acid, could be a promising direction for future research .

属性

IUPAC Name |

4-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-3-1-2-6-5(8)4-7(10-6)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVRSMJJVHKMFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(=O)O)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564764 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1H-indole-2-carboxylic acid | |

CAS RN |

80129-52-8 | |

| Record name | 4-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)

![3-(1-Piperazinylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1316166.png)